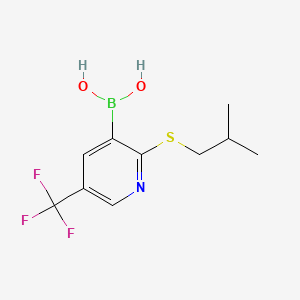

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid is a chemical compound with the molecular formula C10H13BF3NO2S and a molecular weight of 279.084 . It is not intended for human or veterinary use and is used for research purposes.

Synthesis Analysis

The synthesis of boronic acids and their derivatives, including 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, has been a topic of interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .Molecular Structure Analysis

The molecular structure of 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid is defined by its molecular formula, C10H13BF3NO2S .Physical And Chemical Properties Analysis

Trifluoromethylpyridine (TFMP), a component of 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . Its unique physical and chemical properties and outstanding biological activity have led to the discovery of a variety of pesticide compounds .科学的研究の応用

Lewis Acid Catalysis

- Tris(pentafluorophenyl)borane is noted for its role as an activator in homogeneous Ziegler-Natta chemistry, including catalytic hydrometallation reactions, alkylations, and aldol-type reactions. It's also used to catalyze tautomerizations and stabilize less favored tautomeric forms (Erker, 2005).

Boronic Acid Catalysis

- Boronic acids, including variants like 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, are used in organic reactions, molecular recognition, assembly, and medicine. They have been used in aza-Michael additions of hydroxamic acid to quinone imine ketals, demonstrating their versatility in organic synthesis (Hashimoto, Gálvez, & Maruoka, 2015).

Borylation Chemistry

- Tris(pentafluorophenyl)borane has been widely applied in borylation, hydrogenation, hydrosilylation, and Lewis acid catalysis. Its high Lewis acidity makes it a versatile reagent for a variety of reactions (Lawson & Melen, 2017).

Direct Amide Formation

- N,N-di-isopropylbenzylamine-2-boronic acid and its derivatives, such as 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, are used as catalysts for direct amide formation between carboxylic acids and amines. This highlights their potential in organic synthesis and industrial applications (Arnold et al., 2008).

Sensing Applications

- Boronic acids are pivotal in the development of selective fluorescent chemosensors, being used to probe carbohydrates, L-dopamine, and various ions, highlighting their importance in disease prevention, diagnosis, and treatment (Huang et al., 2012).

Imine Hydroboration

- Boron Lewis acids, such as those related to 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, catalyze hydroboration of imines, offering metal-free alternatives for this reaction (Yin, Soltani, Melen, & Oestreich, 2017).

Biomaterial Applications

- Boronic acids are used in biomaterials, particularly for binding biologically relevant diols and polyols, useful in sensing, delivery, and materials chemistry (Brooks, Deng, & Sumerlin, 2018).

Electropolymerization

- Boronate-substituted polyanilines, synthesized under specific conditions, serve as advanced affinity transducers, demonstrating the role of boronic acids in the development of novel detection principles for reagentless affinity sensors (Nikitina et al., 2015).

将来の方向性

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Isobutylthio-5-trifluoromethylpyridine-3-boronic acid, have found applications in the agrochemical and pharmaceutical industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

作用機序

Target of Action

The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The affected pathway is the SM coupling reaction. The compound’s interaction with its targets leads to the formation of new carbon-carbon bonds . This reaction is exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Pharmacokinetics

The compound’s boronic ester formation, functionalization, and deprotection can be accomplished with only a single purification step .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions are exceptionally mild and functional group tolerant . Furthermore, the compound is relatively stable, readily prepared, and generally environmentally benign .

特性

IUPAC Name |

[2-(2-methylpropylsulfanyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF3NO2S/c1-6(2)5-18-9-8(11(16)17)3-7(4-15-9)10(12,13)14/h3-4,6,16-17H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDFXUYMQWCKCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SCC(C)C)C(F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF3NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681526 |

Source

|

| Record name | {2-[(2-Methylpropyl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256345-54-6 |

Source

|

| Record name | Boronic acid, B-[2-[(2-methylpropyl)thio]-5-(trifluoromethyl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2-Methylpropyl)sulfanyl]-5-(trifluoromethyl)pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

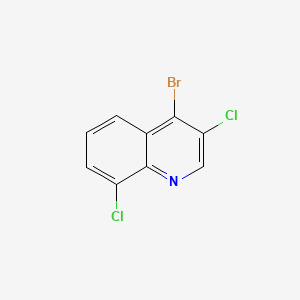

![3-Methyl-2-[4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)quinoxaline](/img/structure/B571807.png)

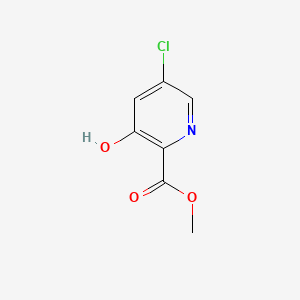

![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)

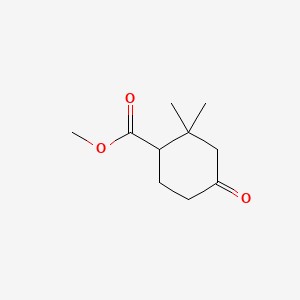

![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)

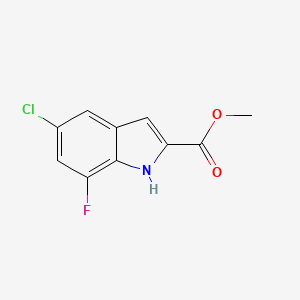

![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)